methyl (3S)-5-bromo-3-methylpentanoate
CAS No.: 80654-39-3
Cat. No.: VC8296352
Molecular Formula: C7H13BrO2
Molecular Weight: 209.08 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 80654-39-3 |
---|---|
Molecular Formula | C7H13BrO2 |
Molecular Weight | 209.08 g/mol |
IUPAC Name | methyl (3S)-5-bromo-3-methylpentanoate |
Standard InChI | InChI=1S/C7H13BrO2/c1-6(3-4-8)5-7(9)10-2/h6H,3-5H2,1-2H3/t6-/m1/s1 |
Standard InChI Key | JOEMDWLYFGOWDZ-ZCFIWIBFSA-N |
Isomeric SMILES | C[C@H](CCBr)CC(=O)OC |
SMILES | CC(CCBr)CC(=O)OC |
Canonical SMILES | CC(CCBr)CC(=O)OC |
Structural and Stereochemical Properties
Methyl (3S)-5-bromo-3-methylpentanoate is a methyl ester derivative of (S)-5-bromo-3-methylpentanoic acid. Its structure features a bromine atom at the fifth carbon of a pentanoate backbone and a methyl group at the third carbon, with the (3S) configuration imparting chirality. The compound’s stereochemical purity is critical for its reactivity in asymmetric synthesis, particularly in pharmaceutical contexts where enantiomeric specificity influences biological activity.
Key Physical and Chemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 209.08 g/mol |
IUPAC Name | methyl (3S)-5-bromo-3-methylpentanoate |
CAS Number | 80654-39-3 |
Standard InChI | InChI=1S/C7H13BrO2/c1-6(3-4-8)5-7(9)10-2/h6H,3-5H2,1-2H3/t6-/m1/s1 |
Canonical SMILES | CC(CCBr)CC(=O)OC |
The bromine atom’s electronegativity and the ester group’s polarity contribute to the compound’s reactivity, enabling participation in nucleophilic substitutions and reductions.
Synthesis and Industrial Production
Esterification Methodology
The synthesis of methyl (3S)-5-bromo-3-methylpentanoate typically begins with the esterification of (S)-5-bromo-3-methylpentanoic acid using methanol. Acid catalysts (e.g., sulfuric acid) or enzymatic methods facilitate this reaction, with yields optimized by controlling temperature (0–40°C) and employing dehydrating agents to shift equilibrium toward ester formation. Industrial-scale production often utilizes continuous flow reactors to maintain consistent reaction conditions and improve throughput.
Purification and Quality Control
Post-synthesis purification involves fractional distillation or recrystallization to achieve purities exceeding 98%. Advanced analytical techniques, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), ensure stereochemical integrity and compliance with pharmaceutical-grade standards.
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The bromine atom at C5 undergoes facile reactions with nucleophiles such as hydroxide or amines, yielding derivatives like methyl (3S)-3-methylpentanoate analogs. Steric hindrance from the methyl group at C3 moderates reaction kinetics, necessitating optimized conditions (e.g., polar aprotic solvents) to enhance substitution rates.
Reduction and Oxidation Pathways
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Reduction: Lithium aluminum hydride () reduces the ester to (3S)-5-bromo-3-methylpentanol, a precursor for chiral alcohols.
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Oxidation: Strong oxidants (e.g., ) convert the methyl group to a carboxylic acid, forming (3S)-5-bromo-3-methylpentanoic acid.
Applications in Pharmaceutical and Agrochemical Research
Pharmaceutical Intermediates
The compound’s bromine and ester groups make it a versatile building block for active pharmaceutical ingredients (APIs). For example, it has been employed in synthesizing protease inhibitors and kinase modulators, where stereochemical precision is paramount for target binding.
Agrochemical Development
In agrochemistry, methyl (3S)-5-bromo-3-methylpentanoate serves as a precursor for herbicides and fungicides. Its bromine moiety enhances bioavailability and environmental persistence, though regulatory scrutiny mandates rigorous ecotoxicological assessments.
Supplier Landscape and Global Availability
Region | Purity (%) | Quantity Range |
---|---|---|
China | 95–98 | 1 mg – 100 kg |
United States | 98+ | 10 mg – 50 kg |
Suppliers prioritize cGMP compliance for pharmaceutical applications, with bulk pricing available for industrial-scale orders.
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